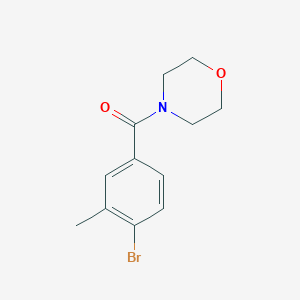
((4-Bromo-3-methylphenyl)carbonyl)morpholine
概要
説明
((4-Bromo-3-methylphenyl)carbonyl)morpholine is an organic compound with the molecular formula C12H14BrNO2 It is characterized by the presence of a bromine atom, a methyl group, and a morpholino group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Bromo-3-methylphenyl)carbonyl)morpholine typically involves the reaction of 4-bromo-3-methylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
((4-Bromo-3-methylphenyl)carbonyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like (4-amino-3-methylphenyl)(morpholino)methanone.
Oxidation Reactions: Oxidized products may include carboxylic acids or ketones.
Reduction Reactions: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis typically yields the corresponding carboxylic acid and morpholine.
科学的研究の応用
((4-Bromo-3-methylphenyl)carbonyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ((4-Bromo-3-methylphenyl)carbonyl)morpholine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (4-Bromo-3-methylphenyl)(4-morpholinyl)methanone
- (4-Bromo-3-methylphenyl)carbonylmorpholine
- (4-Bromo-3-methylphenyl)-morpholin-4-ylmethanone
Uniqueness
((4-Bromo-3-methylphenyl)carbonyl)morpholine is unique due to its specific substitution pattern on the phenyl ring and the presence of the morpholino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
生物活性
((4-Bromo-3-methylphenyl)carbonyl)morpholine, also known as 4-(4-Bromo-3-methylphenyl)morpholine, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom, a methyl group, and a morpholino group attached to a phenyl ring, contributes to its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. The compound's structure allows it to engage in various interactions with biological targets, which is crucial for its activity as a biochemical probe or inhibitor.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound may function as an enzyme inhibitor , particularly in pathways related to cancer and inflammation. Its structural characteristics enable it to form hydrogen bonds with amino acids in proteins, influencing enzyme activity and receptor interactions. The free energy changes associated with these interactions suggest favorable binding, indicating its potential as a lead compound in drug development .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. For instance, studies have shown that the compound can effectively reduce tumor volume in animal models, demonstrating its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, making it a candidate for the development of anti-inflammatory drugs .
Research Findings and Case Studies
A review of recent literature reveals several studies highlighting the biological activity of this compound:
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 4-bromo-3-methylbenzoyl chloride with morpholine under basic conditions (e.g., triethylamine). This reaction is usually conducted in dichloromethane at room temperature. The compound serves as an intermediate in the synthesis of more complex organic molecules and has applications across various fields including medicinal chemistry and materials science .
特性
IUPAC Name |
(4-bromo-3-methylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGINYRFXUUMFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















